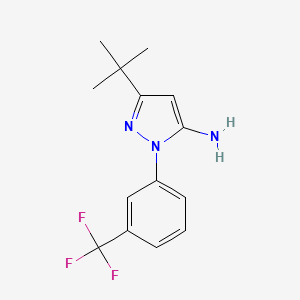

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Description

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a tert-butyl group at the 3-position and a 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds .

Properties

IUPAC Name |

5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQJALGHYUKGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101154744 | |

| Record name | 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476637-07-7 | |

| Record name | 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476637-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101154744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 3-(trifluoromethyl)aniline with tert-butyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.

Cyclization Reaction: Another approach is the cyclization of 3-(trifluoromethyl)phenylhydrazine with tert-butyl acetoacetate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Table 1: Key Synthetic Routes for Pyrazole Derivatives

| Methodology | Yield (%) | Key Intermediate |

|---|---|---|

| One-pot reductive amination | 88 | N-(5-pyrazolyl)imine |

| Solvent-free condensation | 91 | N-(4-methoxybenzyl) derivative |

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of these compounds.

- Anticancer Activity : Some studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group may enhance the interaction with biological targets.

- Anti-inflammatory Effects : Research has shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This property makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Material Science Applications

Beyond medicinal chemistry, 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has potential applications in material science:

- Polymer Chemistry : Pyrazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Sensors : The unique electronic properties of this compound may be utilized in developing chemical sensors for detecting environmental pollutants or biological markers.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study evaluated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

- Case Study 2 : In another investigation, researchers synthesized a series of pyrazole-based compounds to assess their anti-inflammatory activities. The findings demonstrated significant inhibition of COX enzymes, suggesting potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application, but it often involves the inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-tert-Butyl-1-(4-trifluoromethylphenyl)-1H-pyrazol-5-amine (25d)

- Structure : Differs in the position of the trifluoromethyl group (para vs. meta on the phenyl ring).

- Synthesis : Prepared with 79% yield via hydrazine hydrochloride reaction .

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 209224-91-9)

Substituent Type Variations

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS 442850-72-8)

- Structure : Replaces trifluoromethyl with a phenyl group.

- Impact : The electron-donating phenyl group may reduce electrophilicity compared to the electron-withdrawing trifluoromethyl group, altering reactivity and interaction with biological targets .

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2)

- Structure : Substitutes tert-butyl with trifluoromethyl and uses a chloro substituent on phenyl.

Impact of Regioisomerism

Evidence from pyrazole regioisomers (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) shows that positional changes can switch activity from p38MAP kinase inhibition to cancer kinase inhibition (e.g., Src, B-Raf) . By analogy, the meta- vs. para-substitution in trifluoromethylphenyl analogs of the target compound could significantly alter biological activity profiles.

Steric and Electronic Effects

3-tert-Butyl-1-(3,4-Dimethylphenyl)-1H-pyrazol-5-amine (CAS 1025893-78-0)

- Structure : Replaces trifluoromethyl with methyl groups.

3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine (CAS 285984-25-0)

Structural and Physicochemical Properties

Biological Activity

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group and the pyrazole moiety suggests possible interactions with various biological targets, which can lead to therapeutic applications.

Chemical Structure

The chemical formula of this compound is . The structure features:

- A tert-butyl group at the 3-position.

- A trifluoromethyl-substituted phenyl group at the 1-position.

- A pyrazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor of enzymes or receptors involved in various physiological processes, including inflammation and cancer progression. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

- Antiproliferative Activity : In studies assessing the antiproliferative effects on cancer cell lines, compounds similar to this compound demonstrated significant inhibition of cell growth. For instance, derivatives with similar structural features showed IC50 values in the micromolar range against various cancer cell lines .

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. For example, studies indicated that pyrazole derivatives could inhibit enzymes involved in inflammatory pathways, suggesting a role in managing conditions like arthritis or other inflammatory diseases .

In Vivo Studies

In vivo efficacy studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal models have demonstrated that related pyrazole derivatives exhibit significant anti-inflammatory effects and improved pharmacokinetic profiles, indicating their potential for further development .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. Key steps include:

Condensation : Reacting substituted phenylhydrazines with β-keto esters or nitriles to form the pyrazole ring.

Substitution : Introducing the tert-butyl group via nucleophilic substitution or Suzuki coupling.

Amination : Final functionalization at the 5-position using ammonia or protected amines under basic conditions.

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction times and improve yields (as seen in triazole analogs) .

- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, ethyl acetate for partitioning) .

- Example yields: Derivatives with similar substituents (e.g., 4-fluorophenyl) achieved ~58–85% yields under optimized conditions .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Look for NH₂ stretches (3330–3340 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M + H]+ peaks (e.g., m/z 256–316 for analogs) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Planarity of the pyrazole ring and dihedral angles with substituents are critical metrics .

Advanced Research Questions

Q. How do tautomeric equilibria or regioisomerism impact the stability and bioactivity of this compound?

Methodological Answer:

- Tautomerism : Pyrazole derivatives often exhibit annular tautomerism (e.g., NH₂ group shifting between positions). Use dynamic NMR or computational modeling (DFT) to study equilibrium states. For example, 1,2,4-triazole analogs show tautomer-dependent hydrogen bonding networks .

- Regioisomerism : A regioisomeric switch (e.g., moving CF₃ from position 3 to 4) can drastically alter kinase inhibition profiles. Compare inhibitory activity against p38α MAP kinase vs. Src/B-Raf using enzyme assays .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to assess degradation pathways.

Q. What strategies are used to resolve contradictions in spectral data or crystallographic refinement?

Methodological Answer:

- Spectral Contradictions :

- Crystallographic Challenges :

Q. How can computational methods predict the binding affinity of this compound to biological targets like kinases?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., p38α MAP kinase). Focus on hydrogen bonds between the NH₂ group and kinase hinge region .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA).

- QSAR Studies : Corporate substituent electronic parameters (Hammett σ) to predict IC₅₀ values. For example, electron-withdrawing groups (CF₃) enhance kinase inhibition .

Q. What are the structure-activity relationships (SAR) for pyrazole-5-amine derivatives in kinase inhibition?

Methodological Answer:

- Key SAR Trends :

- tert-Butyl Group : Enhances lipophilicity and membrane permeability (logP ~3.5).

- Trifluoromethylphenyl : Increases electron-withdrawing effects, improving binding to hydrophobic kinase pockets.

- NH₂ Position : Critical for hydrogen bonding; shifting it to position 4 reduces p38α inhibition but may activate Src/B-Raf .

- Experimental Validation :

- Synthesize analogs with varied substituents (e.g., 4-Cl, 4-OCH₃) and test in kinase inhibition assays (IC₅₀ values).

Q. How does the compound’s solubility and formulation impact in vivo studies?

Methodological Answer:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Low solubility (<10 µg/mL) may require PEG-400 or cyclodextrin-based formulations.

- Pharmacokinetics : Administer via IV (10 mg/kg in mice) and measure plasma half-life using LC-MS/MS. Adjust dosing based on clearance rates.

- Toxicity : Perform Ames tests for mutagenicity and monitor liver enzymes (ALT/AST) in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.